- Preparation method of Cefdinir impurity M, China, , ,
Cas no 946573-41-7 (Cefdinir Lactone)

Cefdinir Lactone structure
Nome del prodotto:Cefdinir Lactone
Numero CAS:946573-41-7
MF:C14H13N5O5S2
MW:395.413519620895
CID:827218
Cefdinir Lactone Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cefdinir Lactone
- Cefdinir Lactone Discontinued
- CEFDINIR IMPURITY E (REFERENCE GRADE)
- (αZ)-2-Amino-α-(hydroxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-3-methyl-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-4-thiazoleacetamide (ACI)
- Cefdinir CP impurity M
-
- Inchi: 1S/C14H13N5O5S2/c1-4-5-2-25-12-8(11(21)19(12)9(5)13(22)24-4)17-10(20)7(18-23)6-3-26-14(15)16-6/h3-4,8,12,23H,2H2,1H3,(H2,15,16)(H,17,20)/b18-7-/t4?,8-,12-/m1/s1
- Chiave InChI: UEHIFMGCXPDQOP-CXMNRGBSSA-N
- Sorrisi: O=C1[C@@H](NC(=O)/C(/C2N=C(N)SC=2)=N\O)[C@H]2SCC3C(C)OC(=O)C=3N12
Proprietà calcolate
- Massa esatta: 395.03600
Proprietà sperimentali
- PSA: 200.75000
- LogP: 0.41290
Cefdinir Lactone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; 40 h, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 2.5 - 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 2.5 - 3
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 30 min, 25 - 30 °C; 1 h, 35 - 40 °C; 40 °C → 10 °C; 15 h, 10 °C
Riferimento
- Improved synthesis of Cefdinir and its polymorphic form, an antibacterial active pharmaceutical ingredientSynthetic Communications, 2007, 37(13), 2275-2283,
Cefdinir Lactone Raw materials
- Cefdinir
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-, hydrate (2:3), (6R,7R)-
Cefdinir Lactone Preparation Products
Cefdinir Lactone Letteratura correlata
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
946573-41-7 (Cefdinir Lactone) Prodotti correlati
- 234096-34-5(Cefovecin)
- 178422-45-2(2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Ac)
- 178949-04-7((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo3,4-d1,3thiazin-2-ylmethyl}acetamide)
- 178422-42-9(Cefdinir Related Compound A)
- 63527-52-6(Cefotaxime)
- 1804755-77-8(2-(Bromomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-sulfonyl chloride)
- 67844-12-6(1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, 4-methyl ester, (4S,5S)-)
- 1898158-52-5(1-4-methoxy-3-(trifluoromethyl)phenyl-2-methylpropan-2-amine)
- 1172248-02-0(2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride)
- 1553988-25-2(1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
